2-Methylphenyl 2,6-dimethoxybenzoate
Description
2-Methylphenyl 2,6-dimethoxybenzoate is an ester derivative of 2,6-dimethoxybenzoic acid, where the hydroxyl group is substituted with a 2-methylphenyl moiety. These derivatives are notable for their roles in medicinal chemistry and materials science. For instance, benzyl 2,6-dimethoxybenzoate derivatives exhibit smooth muscle relaxant activity in guinea-pig ileum assays , while ethyl 2,6-dimethoxybenzoate serves as a model compound for crystallographic studies due to its stable triclinic crystal structure .
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(2-methylphenyl) 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-11-7-4-5-8-12(11)20-16(17)15-13(18-2)9-6-10-14(15)19-3/h4-10H,1-3H3 |
InChI Key |
YWWQFAXHTXUTRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=C(C=CC=C2OC)OC |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The position and nature of substituents on the aromatic ring significantly influence the physicochemical properties of 2,6-dimethoxybenzoate derivatives. Key examples include:
*Note: Data for 2-methylphenyl derivative is inferred from analogs.
- Solubility Trends : For Cu(II) dimethoxybenzoate complexes, solubility increases in the order 3,5- < 2,3- < 2,6-, driven by steric and electronic effects of methoxy groups . Ethyl 2,6-dimethoxybenzoate exhibits low aqueous solubility (~10⁻⁵–10⁻² mol/dm³), typical of aromatic esters .
- Crystallography : Ethyl 2,6-dimethoxybenzoate crystallizes in a triclinic system (space group Pī) with two molecules per asymmetric unit, stabilized by van der Waals interactions .
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